N-cyclopropyl-2-fluoro-4-nitrobenzamide is a chemical compound with the molecular formula and a molecular weight of 224.19 g/mol. This compound features a cyclopropyl group, a fluoro group, and a nitro group attached to a benzamide structure, making it an interesting subject for both synthetic and medicinal chemistry. Its unique structure allows for various applications in scientific research, particularly in medicinal chemistry and material science.
The compound can be synthesized from commercially available precursors, specifically through the reaction of 2-fluoro-4-nitrobenzoic acid with cyclopropylamine, often utilizing coupling agents such as N,N'-dicyclohexylcarbodiimide to facilitate the formation of the amide bond.
N-cyclopropyl-2-fluoro-4-nitrobenzamide is classified as an aromatic amide due to its benzene ring and amide functional group. It falls under the category of nitro compounds because of the presence of the nitro group, which significantly influences its chemical reactivity and biological activity.
The synthesis typically involves a two-step process:
The reaction conditions may vary, but typical parameters include:
N-cyclopropyl-2-fluoro-4-nitrobenzamide exhibits a complex structure characterized by:
The compound's structural data can be summarized as follows:
N-cyclopropyl-2-fluoro-4-nitrobenzamide is involved in several notable chemical reactions:
Common reagents and conditions used in these reactions include:
The mechanism by which N-cyclopropyl-2-fluoro-4-nitrobenzamide exerts its biological effects involves several pathways:
Physical and chemical properties are critical for understanding how N-cyclopropyl-2-fluoro-4-nitrobenzamide behaves under various conditions and its interactions in biological systems.
N-cyclopropyl-2-fluoro-4-nitrobenzamide has several significant applications:
The synthesis of N-cyclopropyl-2-fluoro-4-nitrobenzamide (CAS: 1456980-84-9) emerged as a strategic innovation in medicinal chemistry, driven by the need for sterically defined amide substituents in bioactive molecules. Its design leverages the ortho-fluoro and para-nitro motif—a configuration historically valued for electronic modulation in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [5] [9]. The cyclopropyl group confers conformational rigidity and metabolic stability, distinguishing it from simpler alkyl amides like N-methyl-2-fluoro-4-nitrobenzamide (CAS: 915087-24-0) or N-isopropyl-2-fluoro-4-nitrobenzamide (CAS: 927209-10-7) [4] [7]. This moiety’s introduction typically follows one of two routes:
Table 1: Structurally Related Benzamide Intermediates in Drug Discovery
Compound | CAS Number | Role in Synthesis |
---|---|---|
2-Fluoro-4-nitrobenzamide | 350-32-3 | Core scaffold for derivatization |
N-Isopropyl-2-fluoro-4-nitrobenzamide | 927209-10-7 | Demonstrates steric effects on bioactivity |
N-Methyl-2-fluoro-4-nitrobenzamide | 915087-24-0 | Baseline for metabolic stability comparisons |
The electron-withdrawing nitro group facilitates reduction to amines for heterocycle formation—critical in constructing benzimidazole-based inhibitors like BCATm degraders [5]. Recent methodologies emphasize catalytic reductive amination of nitroarenes using organozinc or single-electron transfer agents, though N-cyclopropyl variants require precise stoichiometry to avoid over-reduction [2].
This compound’s significance lies in its role as a key intermediate for bioactive molecules, particularly protease inhibitors and protein degraders. Its structural features enable three strategic advantages:
Table 2: Impact of Cyclopropyl Substitution on Drug Candidate Properties
Property | N-Methyl Analog | N-Cyclopropyl Analog | Effect |
---|---|---|---|
Metabolic Stability | Moderate (t½ = 1.4 h) | High (t½ > 4 h) | Reduced CYP450 oxidation |
Cellular Potency (BCATm) | pIC50 = 6.8 | pIC50 = 7.2 | Enhanced hydrophobic interactions |
Synthetic Versatility | Limited | High | Tolerates diverse cross-coupling conditions |
In kinase inhibitor design, cyclopropyl amides reduce hERG affinity compared to flexible alkyl chains, mitigating cardiotoxicity risks [5].
Despite utility, several knowledge gaps persist:
Table 3: Key Unresolved Research Questions
Research Gap | Current Challenge | Potential Approach |
---|---|---|
PROTAC linker optimization | Unknown ternary complex stoichiometry | Cryo-EM of PROTAC–target–E3 complexes |
Reductive cyclization kinetics | Unpredictable byproducts under catalytic conditions | In situ IR monitoring of nitro reduction |
Metabolic fate | CYP-mediated cyclopropyl ring opening | Radiolabeled tracer studies in hepatocytes |
Closing these gaps requires interdisciplinary collaboration: Synthetic chemists must develop in operando analytical techniques, while computational models simulate PROTAC ternary complexes. The compound’s full potential in drug discovery remains unrealized until these challenges are addressed [5] [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1